N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Description
N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a dimethylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.ClH/c1-24(2)15-16-9-11-17(12-10-16)19-7-4-3-6-18(19)14-23-21(25)20-8-5-13-22-20;/h3-4,6-7,9-12,20,22H,5,8,13-15H2,1-2H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBRMPBORJTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-[(dimethylamino)methyl]benzaldehyde with 2-phenylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide
- N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrobromide
Uniqueness
N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
